molecular formula C19H20N6O2 B2530434 N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251621-88-1

N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2530434
CAS No.: 1251621-88-1
M. Wt: 364.409
InChI Key: SBRHLFHGCRSRIU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a pyrrolidin-1-yl group and a 4-methoxyphenyl carboxamide moiety. Its structure combines aromatic and aliphatic heterocycles, making it a candidate for diverse biological applications, particularly in kinase inhibition or receptor modulation due to its similarity to pharmacologically active scaffolds . The 4-methoxyphenyl group may enhance solubility and bioavailability, while the pyrrolidine substituent on the pyrimidine ring could influence steric and electronic interactions with target proteins .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-15-6-4-14(5-7-15)23-19(26)16-11-25(13-22-16)18-10-17(20-12-21-18)24-8-2-3-9-24/h4-7,10-13H,2-3,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRHLFHGCRSRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, with the molecular formula C19H20N6O2C_{19}H_{20}N_{6}O_{2} and a molecular weight of 364.409 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer potential, anti-inflammatory effects, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including the compound . Research indicates that imidazole-based compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study evaluating the cytotoxic effects of various imidazole derivatives, including this compound, significant reductions in cell viability were observed at concentrations of 10 and 30 μM. The IC50 values for this compound were determined using the sulforhodamine B (SRB) assay, showing promising activity against renal cancer cell lines (A498 and 786-O) with IC50 values comparable to established chemotherapeutics such as sunitinib and cediranib .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

Research Findings on COX Inhibition

In vitro assays revealed that related pyrimidine derivatives exhibited potent COX-2 inhibition, with IC50 values around 0.04 μmol, indicating that modifications in the imidazole or pyrimidine ring could enhance anti-inflammatory activity . While specific data on the compound's COX inhibition were not detailed in current literature, its structural similarities suggest potential efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the methoxy group on the phenyl ring and the pyrrolidine moiety are crucial for its biological efficacy.

Key Structural Features

FeatureDescription
Methoxy Group Enhances lipophilicity and may increase binding affinity to biological targets.
Pyrrolidine Ring Contributes to structural rigidity and may influence receptor interactions.
Imidazole Core Known for its role in various biological activities, including enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

This compound (described in ) shares the same imidazole-pyrimidine-carboxamide backbone but substitutes the pyrrolidin-1-yl group with a 4-methylpiperidin-1-yl moiety. Key differences include:

  • Steric Effects : The bulkier 4-methylpiperidine group may reduce binding affinity to compact enzymatic pockets compared to pyrrolidine.
  • Electron-Donating Properties : The methyl group on piperidine could alter electron density on the pyrimidine ring, affecting interactions with hydrophobic or polar residues in target proteins.

Pyrazole-Carboximidamide Derivatives ()

Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () differ in core structure (pyrazole vs. imidazole) and substituents. Notable contrasts include:

  • Heterocycle Reactivity : Pyrazoles are less basic than imidazoles, which may reduce protonation-dependent interactions in physiological environments.
  • Substituent Impact : The 4-methoxyphenyl group in both compounds suggests a shared emphasis on modulating lipophilicity, but the carboximidamide group in pyrazole derivatives may engage in hydrogen bonding more effectively than the carboxamide group in the target compound .

Pyrazolo-Pyridine Carboxamide ()

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3) features a fused pyrazolo-pyridine system. Key distinctions:

  • Substituent Diversity : The ethyl and methyl groups on the pyrazole ring may confer metabolic stability, while the target compound’s pyrrolidine group offers conformational flexibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Pharmacological Impact
N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide Imidazole-Pyrimidine Pyrrolidin-1-yl, 4-methoxyphenyl Kinase inhibition, moderate solubility
N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide Imidazole-Pyrimidine 4-Methylpiperidin-1-yl, 4-methoxyphenyl Enhanced solubility, reduced steric fit
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-Methoxyphenyl, carboximidamide Hydrogen bonding, potential antidiabetic
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-Pyridine Ethyl, methyl, phenyl Metabolic stability, planar binding

Research Findings and Implications

  • Target Compound : The pyrrolidine and 4-methoxyphenyl groups balance lipophilicity and solubility, suggesting utility in central nervous system (CNS) targets where blood-brain barrier penetration is critical .
  • Piperidine Analog : Higher solubility may favor peripheral targets but could reduce CNS activity due to increased polarity .
  • Pyrazole Derivatives : Carboximidamide groups in compounds show superior in vitro binding to carbonic anhydrase isoforms, highlighting the importance of hydrogen-bonding motifs .
  • Pyrazolo-Pyridine : Fused heterocycles in are associated with kinase selectivity, as seen in JAK2 inhibitors, but may suffer from synthetic complexity .

Q & A

Q. Challenges :

  • Intermediate Stability : Pyrimidine intermediates may degrade under acidic/basic conditions; pH control is critical .
  • Yield Optimization : Competing side reactions (e.g., over-substitution on pyrimidine) require precise stoichiometry .

Basic: Which analytical methods are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazole-pyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 420.18) .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .

Advanced: How to design experiments to optimize reaction conditions?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

Factor Range Tested Optimal Value Impact on Yield
Temperature60–100°C80°CMaximizes coupling efficiency
SolventDMF, DMSO, THFDMFEnhances solubility of intermediates
Reaction Time12–48 hrs24 hrsBalances completion vs. degradation

Q. Methodology :

  • Central Composite Design : Evaluate interactions between variables .
  • Response Surface Analysis : Predict optimal conditions for >80% yield .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups on phenyl rings) using data from analogs (see table below) .
  • Assay Standardization : Replicate experiments under consistent conditions (e.g., cell line, IC₅₀ protocols) .

Q. Example SAR Table :

Analog Substituent Activity (IC₅₀, nM)
N-(4-methoxyphenyl)-... (target compound)4-OCH₃12.3 ± 1.2
N-(3-chloro-4-methylphenyl)-...3-Cl, 4-CH₃45.7 ± 3.8
N-(4-fluorophenyl)-...4-F28.9 ± 2.1

Interpretation : Methoxy groups enhance activity due to electron-donating effects .

Advanced: How to integrate computational chemistry for mechanistic insights?

Answer:

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) : Model transition states during amide bond formation to identify rate-limiting steps .
    • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) to predict binding affinities .
  • Reaction Path Search : Use software (e.g., GRRM) to explore alternative pathways and minimize side products .

Case Study : DFT revealed that steric hindrance from the pyrrolidine group slows pyrimidine substitution, guiding solvent choice (polar aprotic > protic) .

Advanced: How to validate biological targets using competitive binding assays?

Answer:

  • Fluorescence Polarization (FP) : Measure displacement of fluorescent probes (e.g., ATP-competitive inhibitors in kinase assays) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity .
  • Negative Controls : Include structurally similar inactive analogs (e.g., N-(4-methylphenyl)-...) to rule off-target effects .

Q. Example Protocol :

Incubate target kinase with compound (1–100 µM).

Add fluorescent ATP analog; monitor polarization shift.

Calculate Kd using nonlinear regression .

Advanced: How to address solubility issues in in vivo studies?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration .
  • Nanoparticle Encapsulation : Formulate with PLGA polymers (size: 150–200 nm) to enhance bioavailability .
  • pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing without precipitation .

Validation : Measure plasma concentration via LC-MS/MS at 0, 1, 4, 8 hrs post-administration .

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